Aviglycine hydrochloride
Description
Nomenclature and Chemical Identity
The identification of Aviglycine (B1665843) hydrochloride is standardized through various naming conventions and registry numbers to ensure precision in scientific communication and research.
Table 1: Chemical Identifiers for Aviglycine Hydrochloride
| Identifier Type | Value | Source(s) |
|---|---|---|
| Common Names | This compound, Aminoethoxyvinylglycine hydrochloride, AVG, AVG HCl | ontosight.aiishs.orgepa.gov |
| Synonyms | ABG-3168, (S)-trans-2-Amino-4-(2-aminoethoxy)-3-butenoic acid hydrochloride | nbinno.comcaymanchem.comscbt.com |
| Commercial Name | ReTain® | ontosight.aiishs.orgnih.gov |
| IUPAC Name | (2S,3E)-2-amino-4-(2-aminoethoxy)but-3-enoic acid hydrochloride | nih.govvalentbiosciences.com |
| CAS Name | 3-Butenoic acid, 2-amino-4-(2-aminoethoxy)-, monohydrochloride, (2S,3E)- | nih.govvalentbiosciences.com |
| CAS Registry No. | 55720-26-8 | nbinno.comcaymanchem.comscbt.comnih.gov |
| UNII Identifier | 266URI8C56 | ontosight.ainih.gov |
Origin and Production
Commercial Production through Microbial Fermentation
Commercial-scale production of this compound is achieved through a microbial fermentation process. herts.ac.uk The primary method involves using a specific strain of Streptomyces bacteria, a soil microorganism known to naturally produce the active compound, aviglycine. herts.ac.ukherts.ac.uk
The manufacturing process begins with culturing the selected Streptomyces strain in large fermentation tanks containing a nutrient-rich medium under controlled environmental conditions to optimize bacterial growth and compound synthesis. herts.ac.uk Following the fermentation phase, the aviglycine is extracted from the bacterial cells and the fermentation broth. herts.ac.uk The extracted aviglycine is then reacted with hydrochloric acid to form the more stable hydrochloride salt, this compound. herts.ac.uk This development of large-scale fermentation and recovery techniques was a critical step that made the commercial use of AVG in horticulture economically feasible. researchgate.net The technical grade active ingredient has been manufactured by companies such as Abbott Laboratories and is commercialized by firms like Valent BioSciences Corporation. apvma.gov.auherts.ac.uk
Historical Context of Research
Early Discoveries and Initial Characterization
Aviglycine is a naturally occurring non-protein L-amino acid that was first isolated from Streptomyces species. researchgate.netherts.ac.uk Initial research characterized it as a powerful inhibitor of enzymes that are dependent on pyridoxal (B1214274) phosphate (B84403), a form of Vitamin B6. researchgate.net This characteristic led to the discovery of its primary mechanism of action: the competitive inhibition of ACC synthase, the key enzyme that catalyzes the conversion of S-adenosylmethionine to 1-aminocyclopropane-1-carboxylic acid (ACC), the immediate precursor to ethylene (B1197577) in plants. researchgate.netishs.org
Further characterization revealed its efficacy in blocking ethylene production in various plant tissues. caymanchem.com Early studies also identified its inhibitory effects on other enzymes, such as cystathionine (B15957) β-lyase and cystathionine γ-lyase, with specific inhibition constants (Kᵢ) determined to be 1.1 μM and 10.5 μM, respectively. medchemexpress.comcaymanchem.com
Evolution of Research Focus (e.g., from basic plant physiology to agricultural applications)
The research focus on this compound has evolved significantly from its initial use as a biochemical tool in basic plant physiology to a widely applied agent in commercial agriculture. researchgate.net Initially, its ability to specifically block ethylene synthesis made it an ideal instrument for scientists to study the role of ethylene in various plant developmental processes. caymanchem.com
As understanding of its effects grew, research shifted towards practical agricultural applications. A major milestone was its registration as a plant growth regulator for use on apples in 1997. researchgate.net In this context, research demonstrated that pre-harvest applications of AVG could effectively manage harvest, reduce premature fruit drop, and maintain fruit firmness both at harvest and during subsequent storage. researchgate.netishs.orggau.ac.ir Studies on apple cultivars like 'Rome Beauty' and 'Delicious' showed that AVG treatment was more effective than other compounds like α-naphthalene acetic acid (NAA) in preventing fruit drop and delaying maturation. gau.ac.ir
The scope of research then expanded to other high-value crops. A significant area of investigation has been the control of natural flowering in pineapple, a major issue for commercial growers that disrupts production schedules. ashs.orgresearchgate.net Research has shown that AVG applications can substantially reduce undesired natural flowering, allowing for a more synchronized and efficient harvest. ashs.orgresearchgate.netfrontiersin.org More recent research has explored its use in other areas, such as improving nut set in walnuts by preventing the abscission of flowers caused by excess ethylene production. researchgate.netishs.org
Significance in Contemporary Academic Discourse
This compound remains a highly significant compound in contemporary academic discourse, serving dual roles as a research tool and an agricultural product. Its specific and potent inhibition of ethylene biosynthesis continues to make it indispensable for fundamental studies in plant hormone biology. publications.gc.ca
In applied research, the focus remains on optimizing its use to enhance crop quality, manage harvests, and increase yields. nbinno.comgau.ac.ir Studies continue to explore its effects on a variety of crops and cultivars, seeking to refine application timing and methods for maximum efficacy. frontiersin.orgresearchgate.net For example, detailed field studies on pineapple cultivars like 'Pérola' and 'Vitória' have provided precise data on how different concentrations affect flowering, plant morphology, and fruit characteristics. frontiersin.org Furthermore, novel applications are being investigated, such as its incorporation into composite films for the controlled release of the compound, aiming to extend the postharvest life of fruit. scielo.br The compound's ability to mitigate plant stress responses and improve the quality of produce solidifies its position as a key subject in the ongoing effort to develop sustainable and efficient agricultural practices. nbinno.com
Research Data on the Efficacy of this compound
Effect of Aviglycine (AVG) on Natural Flowering in Pineapple
| Cultivar | Treatment | Flowering (%) | Study Reference |
| 'Tainon 18' | Control | 95.0% | ashs.orgresearchgate.net |
| 'Tainon 18' | Double application of 500 mg L⁻¹ AVG | 51.3% | ashs.orgresearchgate.net |
| 'Tainon 18' | Control | 95.8% | researchgate.net |
| 'Tainon 18' | Triple application of 250 mg L⁻¹ AVG | 64.6% | researchgate.net |
| 'Tainon 18' | Triple application of 500 mg L⁻¹ AVG | 50.0% | researchgate.net |
| 'Pérola' | Control (No AVG) | >80% | frontiersin.org |
| 'Pérola' | 100 mg L⁻¹ AVG | ~20% | frontiersin.org |
| 'Vitória' | Control (No AVG) | >80% | frontiersin.org |
| 'Vitória' | 100 mg L⁻¹ AVG | ~20% | frontiersin.org |
Effect of Aviglycine (AVG) on Apple and Pineapple Characteristics
| Crop / Cultivar | Parameter | Treatment | Result | Study Reference |
| Apple | Ethylene Production | AVG-treated | 40% reduction within 24 hours | |
| Apple ('Delicious' & 'Rome') | Fruit Retention & Firmness | AVG | Maintained vs. NAA treatment | gau.ac.ir |
| Apple ('Delicious' & 'Rome') | Starch Hydrolysis & Respiration | AVG | Reduced vs. NAA treatment | gau.ac.ir |
| Pineapple ('Pérola') | Plant Height | 100 mg L⁻¹ vs 400 mg L⁻¹ AVG | 10.96% reduction at higher concentration | frontiersin.org |
| Pineapple ('Vitória') | Plant Height | 100 mg L⁻¹ vs 400 mg L⁻¹ AVG | 21.20% reduction at higher concentration | frontiersin.org |
| Pineapple ('Pérola') | Fruit Mass | 100 mg L⁻¹ AVG | 1.214 g | frontiersin.org |
| Pineapple ('Pérola') | Fruit Mass | 400 mg L⁻¹ AVG | 836.81 g | frontiersin.org |
| Pineapple ('Vitória') | Fruit Mass | 100 mg L⁻¹ AVG | 1165.92 g | frontiersin.org |
| Pineapple ('Vitória') | Fruit Mass | 400 mg L⁻¹ AVG | 874.55 g | frontiersin.org |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(E,2S)-2-amino-4-(2-aminoethoxy)but-3-enoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O3.ClH/c7-2-4-11-3-1-5(8)6(9)10;/h1,3,5H,2,4,7-8H2,(H,9,10);1H/b3-1+;/t5-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDCPLYVEFATMJF-BTIOQYSDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COC=CC(C(=O)O)N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CO/C=C/[C@@H](C(=O)O)N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
49669-74-1 (Parent) | |
| Record name | Aviglycine hydrochloride [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055720268 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1034266 | |
| Record name | Aviglycine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1034266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55720-26-8 | |
| Record name | (S)-trans-2-Amino-4-(2-aminoethoxy)-3-butenoic acid hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55720-26-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aviglycine hydrochloride [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055720268 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aviglycine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1034266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (E,2S)-2-amino-4-(2-aminoethoxy)but-3-enoic acid;hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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| Record name | AVIGLYCINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/266URI8C56 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanisms of Action and Molecular Interactions
Ethylene (B1197577) Biosynthesis Inhibition in Plants
Aviglycine (B1665843) hydrochloride, chemically known as (S)-trans-2-amino-4-[2-aminoethoxy]-3-butenoic acid hydrochloride, is a potent inhibitor of ethylene biosynthesis in plants apvma.gov.auresearchgate.net. Its primary mode of action is the specific targeting of 1-aminocyclopropane-1-carboxylic acid (ACC) synthase (ACS), a pivotal enzyme in the pathway that produces ethylene, a key plant hormone regulating processes like fruit ripening and senescence kenyon.eduashs.org.
Aviglycine hydrochloride functions by directly inhibiting ACC synthase, the enzyme that catalyzes the conversion of S-adenosyl-L-methionine (SAM) to ACC, which is the immediate precursor to ethylene kenyon.eduashs.org. This inhibition is a critical step for controlling ethylene production.
This compound acts as a competitive inhibitor of ACC synthase kenyon.edunih.gov. It competes with the enzyme's natural substrate, SAM, for the active site kenyon.edu. Due to its structural similarity to SAM, aviglycine binds to the active site, thereby blocking the conversion of SAM to ACC and halting the ethylene production pathway kenyon.edu. The apparent Vmax values of the ACS5 isoform remain unchanged in the presence of increasing concentrations of aviglycine, while the Km values increase, a kinetic profile characteristic of competitive inhibitors nih.gov.
Plants possess various isoforms of ACC synthase. Aviglycine has been shown to be a potent inhibitor across different isoforms. For instance, ACC synthase activity extracted from avocado tissue is strongly inhibited by aviglycine at micromolar concentrations nih.gov. The interaction involves the formation of a stable ketimine structure between aviglycine and the pyridoxal (B1214274) 5'-phosphate (PLP) cofactor within the active site of ACC synthase nih.gov. This interaction effectively inactivates the enzyme nih.gov.
X-ray crystallography and molecular modeling studies have provided detailed insights into the interaction between aviglycine and ACC synthase. The inhibitor binds at a location adjacent to the PLP cofactor in the enzyme's active site kenyon.eduresearchgate.net. Specifically, the alpha-carboxylate group of aviglycine forms three hydrogen bonds with the PLP cofactor kenyon.edu. This binding to the enzyme-PLP complex forms a stable structure that prevents the catalytic reaction with the natural substrate, SAM nih.gov. Studies on the tomato ACC synthase, which has a structure comprising an alpha-beta-alpha sandwich domain and an alpha-beta domain, reveal that aviglycine's binding prevents SAM from accessing the catalytic site kenyon.edu.
By inhibiting ACC synthase, this compound significantly disrupts ethylene production, which in turn affects the various physiological processes regulated by ethylene signaling.
A direct and well-documented effect of this compound is the substantial reduction of ethylene production in plant tissues nih.gov. This inhibition has been observed in a variety of plant species and experimental systems. For example, in studies with aged orange peel discs, aviglycine reduced the conversion of radiolabeled methionine into ACC by 47% nih.gov. Similarly, in mung bean hypocotyls, aviglycine treatment abolished the conversion of methionine to ACC and subsequent ethylene production nih.gov. This suppression of ethylene biosynthesis is the basis for its use in agricultural applications to delay ripening and senescence kenyon.edu.
Table 1: Effect of this compound on Ethylene Precursors in Plant Tissues
| Plant Tissue | Treatment | Effect on S-adenosyl-L-methionine (SAM) | Effect on 1-aminocyclopropane-1-carboxylic acid (ACC) | Citation |
| Aged Orange Peel Discs | Aviglycine | 61% Increase | 47% Reduction | nih.gov |
| Mung Bean Hypocotyls | IAA + Aviglycine | Unaffected | Complete Elimination | nih.gov |
Impact on Ethylene Production and Signaling Pathways
Differential Effects on Ethylene Receptor Gene Expression (e.g., PpETR1, PpERS1)
This compound (AVG), a potent inhibitor of ethylene biosynthesis, demonstrates a nuanced and differential impact on the expression of ethylene receptor genes. nih.gov Research in climacteric fruit, such as peaches and pears, reveals that while AVG effectively suppresses ethylene production, it paradoxically enhances the transcript abundance of ethylene receptor genes. nih.govmdpi.com
In studies on Prunus persica (peach), treatment with AVG was found to increase the mRNA levels of both PpETR1 (ethylene receptor 1) and PpERS1 (ethylene sensor 1) at the time of harvest. nih.govscience.gov This effect was observed concurrently with a significant inhibition of ethylene production, fruit softening, and abscission. nih.gov Similarly, in 'Huangguan' pears (Pyrus bretschneideri), AVG treatment has been noted to cause an increase in PpETR1 and PpERS1 transcripts. mdpi.comresearchgate.net This upregulation of receptor gene expression, in the face of reduced ethylene synthesis, suggests a compensatory mechanism within the plant tissue, potentially heightening its sensitivity to lower concentrations of ethylene.
| Gene | Plant Species | Effect of this compound Treatment | Reference |
|---|---|---|---|
| PpETR1 | Peach (Prunus persica) | Enhanced transcript abundance | nih.gov |
| PpERS1 | Peach (Prunus persica) | Enhanced transcript abundance | nih.gov |
| PbETR2 | 'Huangguan' Pear (Pyrus bretschneideri) | Markedly down-regulated | mdpi.com |
| PbERS1 | 'Huangguan' Pear (Pyrus bretschneideri) | Markedly down-regulated | mdpi.com |
Modulation of other Phytohormone Interactions (e.g., auxin, polyamines)
The mechanism of this compound extends beyond the ethylene pathway, showing significant interplay with other phytohormones, particularly polyamines. Polyamines, such as putrescine and spermidine, are recognized as crucial biomolecules in plant development and stress responses. nih.govnih.govbiosaline.org Research has demonstrated that the effects of AVG on fruit ripening often mimic those induced by polyamine treatments. nih.gov
In peach fruit, both AVG and polyamines (putrescine and spermidine) were shown to inhibit ethylene production and delay ripening. nih.gov This parallel action indicates an interaction between these pathways. Polyamines are known to participate in a wide array of metabolic and hormonal pathways that regulate plant growth and stress response, interacting with hormones like auxin, abscisic acid, and gibberellins. researchgate.netcotton.org For instance, exogenous polyamines can influence the expression of auxin-related genes. nih.govresearchgate.net Given that AVG's effects are highly comparable to those of polyamines, it suggests that AVG interferes with the temporal evolution of the ripening syndrome at both a biochemical and molecular level, in a manner that is deeply interconnected with the broader phytohormonal network. nih.gov
Interaction with Pyridoxal Phosphate-Dependent Enzymes in Mammalian Systems
In mammalian systems, the primary mode of action for this compound involves the inhibition of pyridoxal phosphate (B84403) (PLP)-dependent enzymes. apvma.gov.au PLP, the active form of vitamin B6, is a versatile cofactor essential for a vast number of enzymatic reactions, particularly those involved in amino acid metabolism. mdpi.com AVG's pharmacological activity is characterized by its ability to interfere with this class of enzymes. apvma.gov.au
Inhibition of Cystathionine (B15957) β-lyase (CBL)
This compound is a potent inhibitor of Cystathionine β-lyase (CBL). caymanchem.com Kinetic studies on Escherichia coli CBL have characterized this interaction as a time-dependent, slow-binding inhibition mechanism. nih.gov The inhibition constant (Ki) for AVG against CBL has been determined to be 1.1 µM. caymanchem.comnih.gov The mechanism involves the generation of a long-lived, slowly dissociating enzyme-inhibitor complex. nih.gov X-ray crystallography has revealed that AVG binds to the active site, and after the initial steps of the reaction, it is converted into a "dead-end" ketimine PLP derivative, which effectively inactivates the enzyme. nih.gov
Inhibition of Cystathionine γ-lyase (CGL)
This compound also inhibits Cystathionine γ-lyase (CGL), also known as cystathionase (CSE). caymanchem.comnih.gov It demonstrates slow and tight binding characteristics with a reported inhibition constant (Ki) of 10.5 µM for recombinant human CGL. caymanchem.comsemanticscholar.org Further studies have confirmed AVG as a highly potent inhibitor of CGL/CSE, with one study reporting an IC50 of 1 µM. nih.gov Research on the selectivity of various inhibitors has shown that AVG specifically inhibits CGL/CSE and does not significantly affect the activity of Cystathionine β-synthase (CBS). nih.govresearchgate.net
| Enzyme | Abbreviation | Inhibition Constant | Reference |
|---|---|---|---|
| Cystathionine β-lyase | CBL | Ki = 1.1 µM | caymanchem.comnih.gov |
| Cystathionine γ-lyase | CGL / CSE | Ki = 10.5 µM; IC50 = 1 µM | caymanchem.comnih.govsemanticscholar.org |
Reversible Reduction in Protein Synthesis Activity
The inhibition of PLP-dependent enzymes by this compound has downstream consequences for cellular metabolism in mammals. The proposed mode of action involves the inactivation of an enzyme critical for the formation of the essential amino acid L-cysteine. scbt.com L-cysteine is a necessary component for the normal synthesis of proteins, particularly in the liver. apvma.gov.auscbt.com Consequently, with increasing duration of exposure to AVG, a reversible reduction in protein synthesis activity occurs. apvma.gov.auscbt.com Many of the physiological effects observed at higher doses in animal studies, such as reduced weight gain and changes in the liver, are considered a likely reflection of this underlying mechanism. apvma.gov.au
Impact on Liver-Derived Enzyme Activity (e.g., AST, ALT) as Pharmacological Markers
A key indicator of this compound's pharmacological activity in mammals is its effect on liver-derived enzymes. apvma.gov.au In repeat-dose toxicological studies in rats, a primary and most sensitive effect of AVG exposure was a reduction in the activity of the blood marker enzymes Aspartate aminotransferase (AST) and Alanine aminotransferase (ALT). apvma.gov.auscbt.com It is important to note that this reduction in AST and ALT activity is not considered an adverse toxicological effect in itself. apvma.gov.auscbt.com Rather, it serves as a useful pharmacological marker for AVG exposure and its inhibitory effect on pyridoxal phosphate-dependent enzymes, a class to which both AST and ALT belong. apvma.gov.au
| Pharmacological Marker | Effect of this compound Exposure | Significance | Reference |
|---|---|---|---|
| Aspartate aminotransferase (AST) | Reduction in blood activity | Marker of pharmacological activity/exposure | apvma.gov.auscbt.com |
| Alanine aminotransferase (ALT) | Reduction in blood activity | Marker of pharmacological activity/exposure | apvma.gov.auscbt.com |
Metabolism, Translocation, and Degradation in Biological Systems
Metabolism in Plants
Once introduced into a plant system, Aviglycine (B1665843) hydrochloride undergoes metabolic transformation, primarily through acetylation, leading to the formation of specific metabolites.
Research and regulatory evaluations have identified the principal metabolite of Aviglycine (AVG) in plants.
N-acetyl-aminoethoxyvinylglycine: In apples, the major metabolite identified is terminal-N-acetyl-AVG apvma.gov.au. A study designed to determine the metabolic fate of AVG in apples confirmed the primary metabolite as N-acetyl aviglycine HCl federalregister.gov. This compound, chemically named L-trans-2-amino-4-(2-acetamidoethoxy)-3-butenoic acid, is formed as a biosynthetic transformation product within the plant google.comgoogle.com.
Other Metabolites: While N-acetyl aviglycine is the primary metabolite, one study noted the presence of seven other minor metabolites, though these were not individually identified as significant federalregister.gov. In rinse water, peel, and pulp of treated apples, several minor degradants or metabolites have been observed, but they typically account for less than 10% of the total radioactive residues individually apvma.gov.au.
| Metabolite Name | Chemical Name | Significance | Reference |
|---|---|---|---|
| N-acetyl-aminoethoxyvinylglycine (N-acetyl AVG) | L-trans-2-amino-4-(2-acetamidoethoxy)-3-butenoic acid | Primary/Major metabolite in apples | apvma.gov.aufederalregister.gov |
| Unidentified Minor Metabolites | Not specified | Generally account for <10% of total residues | apvma.gov.aufederalregister.gov |
The conversion of Aviglycine to N-acetyl-aminoethoxyvinylglycine is an enzymatic process. This biochemical modification involves the addition of an acetyl group to the Aviglycine molecule, a reaction catalyzed by a class of enzymes known as acetyltransferases. These enzymes are widespread in plants and play crucial roles in various metabolic pathways. The reaction involves the transfer of an acetyl group from a donor molecule, typically acetyl-CoA, to the Aviglycine substrate. While the specific acetyltransferase responsible for metabolizing Aviglycine has not been identified, the formation of an N-acetylated metabolite confirms this enzymatic pathway.
The primary metabolite of Aviglycine, N-acetyl-aminoethoxyvinylglycine, is not an inactive byproduct; it retains biological activity.
Efficacy: Research has shown that N-acetyl AVG is also an inhibitor of ethylene (B1197577) biosynthesis google.com. In a comparative study on apples, the efficiency of N-acetyl AVG in inhibiting ethylene production was found to be statistically indistinguishable from that of the parent AVG compound after eight days google.com. The mechanism is believed to be the same as AVG, involving the competitive inhibition of the enzyme ACC synthase google.com.
Persistence: Residues of the parent compound, Aviglycine, are found predominantly on the surface of treated apples apvma.gov.au. The presence of the N-acetyl metabolite within the apple tissue indicates that the parent compound is absorbed and persists long enough for enzymatic conversion to occur federalregister.gov. Over time, residues of AVG on and in treated plant tissue will degrade federalregister.gov.
| Compound | Activity | Mechanism of Action | Relative Efficacy | Reference |
|---|---|---|---|---|
| Aviglycine (AVG) | Ethylene Biosynthesis Inhibitor | Competitive inhibition of ACC synthase | Baseline | researchgate.net |
| N-acetyl-aminoethoxyvinylglycine (N-acetyl AVG) | Ethylene Biosynthesis Inhibitor | Competitive inhibition of ACC synthase | Statistically indistinguishable from AVG after 8 days | google.com |
Translocation in Plants
The movement of Aviglycine hydrochloride from the point of application to other parts of the plant is limited.
Studies using radiolabeled Aviglycine have detailed its absorption and distribution within plant tissues, particularly in apples.
Surface Residues: When fruit is treated directly, a significant portion of the residue remains on the surface. In apples, approximately 50-100% of the total radioactive residues from AVG could be removed by rinsing with water, with the parent compound being the major component in the surface rinse solutions apvma.gov.au.
Peel Absorption: The primary route of entry into apple fruit tissue is through the peel. A metabolism study demonstrated that the only significant incorporation of AVG into apple tissues resulted from direct absorption from the peel federalregister.gov.
A key characteristic of Aviglycine is its limited mobility within the plant's vascular system. Specifically, there is minimal movement from treated leaves to fruit. Regulatory assessments have concluded that in apples, the translocation of AVG from leaves to fruit is negligible apvma.gov.au. This indicates that for the compound to have an effect on the fruit, it must be applied directly to or near the fruit, as it does not readily move from vegetative tissues (sources) to reproductive tissues (sinks) via the phloem transport system. This minimal translocation is a critical factor in its use and residue patterns federalregister.gov.
Degradation in Environmental Compartments
The environmental fate of this compound is determined by several key processes that govern its persistence and mobility in various environmental compartments. These processes include degradation in soil, adsorption to soil particles, and its stability in water. Understanding these factors is crucial for assessing the potential environmental impact of this plant growth regulator.
Aerobic Soil Degradation and Half-life
This compound is subject to degradation in soil environments, primarily through microbial activity. The rate of this degradation is a critical factor in determining its environmental persistence.
Detailed Research Findings: Published data indicates that this compound is not persistent in aerobic soil environments. The typical half-life (DT₅₀), which is the time it takes for 50% of the applied substance to dissipate, has been reported to be 3 days. This rapid degradation suggests a low potential for accumulation in soil following application.
However, specific details regarding the experimental conditions under which this half-life was determined, such as soil type, temperature, and moisture content, are not extensively documented in publicly available literature. These factors can significantly influence the rate of microbial degradation of organic compounds in soil.
| Parameter | Value | Reference Condition |
|---|---|---|
| Typical Aerobic Soil Half-life (DT₅₀) | 3 days | Laboratory conditions, 20°C |
Adsorption to Soil Particles (e.g., clay)
The extent to which this compound adsorbs to soil particles, such as clay and organic matter, influences its mobility and bioavailability in the soil environment. Strong adsorption can limit its movement into groundwater but may also affect its degradation rate.
Detailed Research Findings: Specific studies detailing the adsorption and desorption of this compound to soil particles are not readily available in the reviewed scientific literature. Consequently, key parameters used to quantify this process, such as the soil sorption coefficient (Kd) and the organic carbon-water (B12546825) partition coefficient (Koc), have not been reported for this compound.
Without this data, a quantitative assessment of the mobility of this compound in different soil types cannot be definitively made. However, given its high water solubility, it is plausible to infer that its adsorption to soil organic matter and clay particles might be limited, potentially leading to a higher mobility in the soil column. Further empirical studies are required to confirm this and to determine the specific binding characteristics of this compound in various soil matrices.
| Parameter | Value | Soil Type |
|---|---|---|
| Soil Sorption Coefficient (Kd) | Data not available | Not applicable |
| Organic Carbon-Water Partition Coefficient (Koc) | Data not available | Not applicable |
Hydrolytic Stability
Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. The stability of a compound to hydrolysis at different pH values is a critical factor in its environmental persistence, particularly in aqueous systems.
Detailed Research Findings: Quantitative data on the hydrolytic stability of this compound under typical environmental conditions is limited. One available report indicates that the compound is not rapidly hydrolyzed at room temperature at pH values near neutrality; however, supporting experimental data for this assertion was not provided caymanchem.com.
Another study investigated the hydrolysis of Aviglycine (AVG) under hot acidic conditions, which resulted in complete degradation of the compound caymanchem.com. The identified degradation products were the ethanolamine (B43304) cyclic acetal-lactone of aspartate semialdehyde, the cyclic hemiacetal-lactone of aspartate semialdehyde, and ethanolamine hydrochloride caymanchem.com. However, the relevance of this reaction pathway under typical environmental conditions is considered questionable due to the extreme conditions applied caymanchem.com.
No specific half-life data for the hydrolysis of this compound at environmentally relevant pH values (e.g., 5, 7, and 9) and temperatures are available in the public domain.
| pH | Temperature | Half-life (DT₅₀) |
|---|---|---|
| 5 | Environmentally relevant | Data not available |
| 7 | Room Temperature | Not rapidly hydrolyzed (qualitative) caymanchem.com |
| 9 | Environmentally relevant | Data not available |
Biological Activities and Efficacy in Plant Systems
Regulation of Fruit Development and Maturation
The commercial formulation of Aviglycine (B1665843) hydrochloride is utilized to delay fruit maturity, reduce pre-harvest fruit drop, maintain fruit firmness, and enhance storage potential in various climacteric fruits such as apples, pears, peaches, nectarines, and cherries .
Delay of Fruit Ripening and Senescence in Climacteric Fruits
Aviglycine hydrochloride has demonstrated considerable efficacy in delaying the ripening process in a variety of climacteric fruits.
In apples , preharvest sprays of this compound have been shown to drastically suppress internal ethylene (B1197577) concentrations, which in turn delays or prevents ripening at room temperature after harvest ashs.org. The extent of this delay can vary depending on the cultivar and the concentration of this compound used ashs.org. For instance, in 'McIntosh' apples, this compound treatments delayed preharvest drop and fruit maturity psu.edu. Similarly, in 'Red Delicious' apples, its application delayed fruit softening and starch degradation ashs.org.
For pears , particularly the 'Bartlett' variety, this compound strongly inhibits ethylene production, delaying the respiratory climacteric and the associated changes in skin color and flesh firmness by approximately five days nih.gov. In 'Huangguan' pears, it has been observed to slow fruit softening and reduce core browning, thereby delaying ripening and maintaining higher fruit quality during storage mdpi.com.
Postharvest treatment of plums (cv. Friar) with this compound has been found to delay ripening and extend storage life by preventing fruit softening and slowing the increase in soluble solids content modares.ac.ir.
In tomatoes (cv. Débora), immersion in an this compound solution delayed post-harvest ripening by reducing the fruit's respiration rate and changes in external and internal color maxapress.com.
The table below summarizes the observed effects of this compound on the ripening and senescence of various climacteric fruits.
| Fruit | Cultivar | Key Effects on Ripening and Senescence |
| Apple | 'McIntosh', 'Spartan', 'Spencer' | Drastically suppressed internal ethylene, delaying or preventing ripening ashs.org. |
| Apple | 'Red Delicious' | Delayed fruit softening and starch degradation ashs.org. |
| Pear | 'Bartlett' | Delayed respiratory climacteric, changes in skin color, and flesh firmness nih.gov. |
| Pear | 'Huangguan' | Slowed fruit softening and reduced core browning mdpi.com. |
| Plum | 'Friar' | Delayed ripening and prolonged storage life by preventing softening modares.ac.ir. |
| Tomato | 'Débora' | Delayed post-harvest ripening and reduced respiration rate maxapress.com. |
Maintenance of Fruit Firmness
A key benefit of this compound application is the maintenance of fruit firmness, a critical quality attribute for many fruits.
In apples , research has shown that this compound treatments can lead to greater fruit firmness. For 'Red Delicious' apples, treated fruit exhibited up to 18% greater firmness than control fruit at 5 weeks after the expected harvest ashs.org. In 'Gala' apples, both this compound and 1-Methylcyclopropene (1-MCP) increased fruit firmness, with this compound showing a more significant effect mdpi.com. Studies on 'Red Chief' apples indicated that fruit harvested after this compound application were firmer, and the loss of firmness during cold storage was reduced acspublisher.com.
For pears , this compound treatment has been shown to suppress reductions in fruit firmness mdpi.com. In 'Bartlett' pears, it effectively delays the softening of the flesh that accompanies ripening nih.gov.
In plums (cv. President), this compound treatments have been found to increase the rupture force required to break the fruit, indicating enhanced firmness researchgate.net. Postharvest treatment of 'Friar' plums also effectively prevented fruit softening during storage modares.ac.ir.
The impact of this compound on the firmness of various fruits is detailed in the table below.
| Fruit | Cultivar | Notable Findings on Fruit Firmness |
| Apple | 'Red Delicious' | Up to 18% greater firmness than control fruit 5 weeks after expected harvest ashs.org. |
| Apple | 'Gala' | Significantly increased fruit firmness mdpi.com. |
| Apple | 'Red Chief' | Harvested fruit were firmer, and firmness loss during cold storage was reduced acspublisher.com. |
| Pear | 'Bartlett', 'Huangguan' | Suppressed reductions in fruit firmness nih.govmdpi.com. |
| Plum | 'President' | Increased the rupture force required, indicating enhanced firmness researchgate.net. |
| Plum | 'Friar' | Prevented fruit softening during postharvest storage modares.ac.ir. |
Reduction of Pre-harvest Fruit Drop
This compound is widely used to manage pre-harvest fruit drop, a significant cause of yield loss in apple production.
In 'Red Delicious' apples , this compound treatments have been shown to significantly reduce the degree of pre-harvest fruit drop ashs.org. Similarly, in 'Gala' apples, a single full-rate application three weeks before harvest consistently reduced fruit drop by 39% to 80% compared to untreated controls vt.edu. Research on multiple apple cultivars has demonstrated that this compound applied 2 to 6 weeks before the optimal harvest date can dramatically reduce pre-harvest drop tandfonline.com. For 'McIntosh' apples, most this compound treatments and application timings effectively delayed preharvest drop psu.edu.
The following table presents a summary of research findings on the effect of this compound on pre-harvest fruit drop in apples.
| Apple Cultivar | Key Findings on Pre-harvest Fruit Drop Reduction |
| 'Red Delicious' | Significantly reduced the degree of pre-harvest fruit drop ashs.org. |
| 'Gala' | A single full-rate application reduced fruit drop by 39% to 80% vt.edu. |
| Multiple Cultivars | Dramatically reduced pre-harvest drop when applied 2 to 6 weeks before optimal harvest tandfonline.com. |
| 'McIntosh' | Most treatments and timings effectively delayed preharvest drop psu.edu. |
Optimization of Fruit Maturity for Storage
By delaying the onset of ripening, this compound helps in optimizing fruit maturity for extended storage.
In apples , pre-harvest application of this compound can increase postharvest life by reducing ethylene production and delaying maturation . This delay in ripening allows for a more flexible harvest schedule and better management of fruit for long-term storage. For 'Gala' apples, both this compound and 1-MCP generally retarded postharvest fruit ripening, particularly fruit softening and coloration mdpi.com. The maturity status at harvest is crucial for the storage potential of apples, and this compound treatments help in managing this mdpi.com. Research on 'Gala' apples has shown that preharvest this compound treatment significantly reduces the rate of ethylene production during cold storage, which is critical for extending shelf life ashs.org.
For plums , postharvest this compound treatments have been identified as an effective tool for prolonging the storage of 'Friar' plums modares.ac.ir.
Increased Fruit Size and Yield with Delayed Harvest
The effect of this compound on fruit size and yield can be inconsistent, often depending on the specific fruit variety and application details.
In some studies on apples , this compound application has been associated with an increase in fruit size, particularly when the harvest is delayed doi.org. For 'Gala' apples, delaying the harvest through the use of this compound can result in an increase in average fruit weight doi.org. However, other studies have reported no significant effect on fruit size at harvest or even a reduction in fruit size with certain application rates and timings psu.eduashs.orgmdpi.com. For instance, in one study on 'Red Chief' apples, a higher concentration of this compound increased fruit size, while a lower concentration resulted in smaller fruit acspublisher.com.
Control of Flowering
This compound has been effectively used to control natural flowering, particularly in pineapple, which can otherwise lead to scheduling disruptions and economic losses.
In pineapple , this compound, as an ethylene synthesis inhibitor, is recommended for controlling natural flowering frontiersin.orgresearchgate.net. The effect is proportional to the concentration used, with higher concentrations leading to a longer period of floral inhibition frontiersin.org. For the 'Pérola' cultivar, flowering was completely inhibited for nine to eleven weeks at a lower concentration, and for fifteen to eighteen weeks at a higher concentration frontiersin.org. Similarly, for the 'Vitória' cultivar, the inhibition period ranged from three to fourteen weeks depending on the concentration frontiersin.org. Research on 'Tainon 17' and 'Tainon 18' pineapples has also shown that this compound can delay or partially control precocious flowering researchgate.netresearchgate.netfao.org.
The table below illustrates the inhibitory effect of different concentrations of this compound on the flowering of two pineapple cultivars.
| Pineapple Cultivar | This compound Concentration | Duration of Flowering Inhibition |
| 'Pérola' | 100 mg L⁻¹ | 9-11 weeks frontiersin.org |
| 'Pérola' | 200 mg L⁻¹ | 12-13 weeks frontiersin.org |
| 'Pérola' | 400 mg L⁻¹ | 15-18 weeks frontiersin.org |
| 'Vitória' | 100 mg L⁻¹ | 3-5 weeks frontiersin.org |
| 'Vitória' | 200 mg L⁻¹ | 7-10 weeks frontiersin.org |
| 'Vitória' | 400 mg L⁻¹ | 13-14 weeks frontiersin.org |
Delaying Natural Flowering in Pineapple
Responses to Environmental Stress
Ethylene is a well-known stress hormone in plants, with its synthesis often increasing in response to various environmental stressors such as waterlogging, drought, and extreme temperatures. researchgate.net While ethylene can trigger protective responses, excessive production can also lead to detrimental effects like premature senescence and abscission. nih.gov The application of ethylene synthesis inhibitors like this compound has been explored as a strategy to mitigate the negative impacts of stress. For example, in cotton subjected to waterlogging, this compound has been shown to improve growth and yield by inhibiting ethylene biosynthesis. researchgate.net By modulating the plant's stress response, this compound can help maintain physiological functions and improve tolerance to adverse environmental conditions.
Increased Freezing Tolerance in Plants
Based on the available research, there is no direct scientific evidence to suggest that this compound increases freezing tolerance in plants. The process of cold acclimation, which enhances the ability of plants to withstand sub-zero temperatures, involves a complex series of physiological and biochemical changes, including alterations in metabolism and hormone levels. wikipedia.org While various compounds and hormones are known to influence freezing tolerance, research specifically linking this compound to this plant stress response is not currently available.
Modulation of Gravitropic Bending in Stems
Gravitropism, the directional growth of a plant in response to gravity, is a complex process involving the perception of gravity, signal transduction, and a differential growth response. Ethylene is understood to play a role in this process. This compound, often referred to as aminoethoxyvinylglycine (AVG), is a known inhibitor of ethylene synthesis and has been utilized in research to investigate the role of ethylene in gravitropic bending.
Studies have shown that the application of ethylene synthesis inhibitors, such as this compound, can significantly delay the upward bending of mature dicot stems when they are oriented horizontally. This suggests that ethylene may be a necessary component for the normal gravitropic response in shoots. The inhibition of ethylene production by this compound interferes with the signaling cascade that leads to the differential growth required for the stem to bend away from the direction of gravity.
The table below summarizes the observed effects of ethylene synthesis inhibitors on the gravitropic response in plant stems.
| Treatment | Observed Effect on Gravitropic Bending | Implication for Ethylene's Role |
| This compound (AVG) | Delays the upward bending of horizontally placed stems. | Suggests ethylene is required for a timely gravitropic response. |
| Cobaltous ion | Significantly delays the gravitropic response. | Supports the requirement of ethylene in shoot gravitropism. |
| Silver ion (ethylene action inhibitor) | Significantly delays the gravitropic response. | Confirms the involvement of ethylene signaling in the bending process. |
| Carbon dioxide (ethylene action inhibitor) | Significantly delays the gravitropic response. | Further indicates that ethylene action is necessary for normal gravitropism. |
These findings collectively indicate that by inhibiting the synthesis of ethylene, this compound can modulate and delay the gravitropic bending in plant stems, highlighting the integral role of ethylene in this developmental process.
Crosstalk with Reactive Oxygen Species (ROS) in Stress Response
Reactive oxygen species (ROS) are highly reactive molecules that are produced as byproducts of various metabolic pathways in plants. Under normal conditions, ROS levels are tightly controlled by the plant's antioxidant defense system. However, under abiotic stress conditions such as waterlogging or heat stress, the balance between ROS production and scavenging can be disrupted, leading to an accumulation of ROS and subsequent oxidative stress, which can damage cellular components.
This compound has been shown to ameliorate the damage caused by certain abiotic stresses by inhibiting stress-induced ethylene production. Elevated ethylene levels during stress can exacerbate damage. By blocking ethylene synthesis, this compound can help maintain a better physiological status in the plant. For instance, in cotton plants under waterlogging stress, the application of this compound has been observed to impede ethylene biosynthesis, which in turn helps in sustaining photosynthetic capacity and boosting growth and yield. researchgate.net
The interaction between ethylene and ROS is complex. In some instances, ethylene can contribute to oxidative stress. By reducing ethylene levels, this compound can indirectly help in mitigating oxidative stress. Studies on cotton have suggested that maintaining lower ethylene levels with inhibitors like this compound can lead to less oxidative stress. researchgate.net Similarly, in annual bluegrass subjected to heat stress, this compound treatment helped in promoting heat tolerance, which is often associated with the management of oxidative stress. ashs.org
The table below outlines the effects of this compound on plant responses to abiotic stress, highlighting its indirect influence on oxidative stress.
| Stress Condition | Effect of this compound (AVG) | Observed Outcome | Implication for ROS Crosstalk |
| Waterlogging | Inhibits ethylene biosynthesis. | Sustained photosynthetic capacity, improved growth and yield. | Reduced ethylene-mediated oxidative stress. |
| Heat Stress | Suppresses ethylene production. | Promotes heat tolerance, delays leaf senescence, and maintains root growth. | Mitigates heat-induced oxidative damage by controlling ethylene levels. |
These findings suggest a crosstalk between ethylene signaling and ROS-mediated stress responses, where this compound can act as a tool to modulate these interactions by controlling ethylene production, thereby enhancing plant tolerance to certain abiotic stresses.
Preclinical and Toxicological Research
Mammalian Toxicological Profile
The mammalian toxicological profile of Aviglycine (B1665843) hydrochloride has been characterized through a series of studies investigating its acute, subchronic, and chronic effects, as well as its impact on reproduction, development, genetic material, and the immune system.
Acute toxicity studies indicate that Aviglycine hydrochloride has a low order of acute toxicity. The U.S. Environmental Protection Agency (EPA) classifies it in toxicity category IV (virtually non-toxic) for acute oral toxicity, primary eye irritation, and primary dermal irritation. It is classified as category III (slightly toxic) for acute dermal and inhalation toxicity. fsc.go.jpepa.gov The chemical is not a dermal sensitizer. fsc.go.jpepa.gov
| Route of Exposure | Species | LD50/LC50 | Toxicity Category | Reference |
| Oral | Rat | 6480 mg/kg bw | Low | apvma.gov.au |
| Dermal | Rabbit | >2000 mg/kg bw (no deaths) | Low | apvma.gov.au |
| Inhalation | Rat | 1130 mg/m³ | Moderate | apvma.gov.au |
Subchronic toxicity studies have been conducted in rats, mice, and dogs to evaluate the effects of repeated exposure to this compound.
Mouse: Data on the subchronic toxicity of this compound in mice were reviewed by the Food Safety Commission of Japan. fsc.go.jp A 90-day feeding study in mice established a No-Observed-Adverse-Effect-Level (NOAEL) of 1,000 ppm. nih.gov Effects observed at higher doses included changes in urine coloration, which were not associated with morphological changes, and liver responses such as elevated liver weights in males and centrilobular hypertrophy in both sexes at 7,500 ppm. nih.gov
Dog: Chronic toxicity studies in dogs have been conducted. fsc.go.jp
While a standalone chronic toxicity study was not identified, a combined chronic toxicity and carcinogenicity study in rats has been conducted. fsc.go.jp In this study, major adverse effects observed included periportal hepatocellular vacuolation in the liver and atrophy in the testis. fsc.go.jp
Rat: In a reproductive toxicity study, rats were administered this compound in their diet from before mating until the weaning of pups at doses of 0, 0.4, 2.2, 4.0, and 8.0 mg/kg bw/day. apvma.gov.au At 4 and 8 mg/kg bw/day, animals exhibited reduced weight gain and food consumption in the initial weeks. apvma.gov.au At the highest dose of 8 mg/kg bw/day, there was a reduction in female fertility and the proportion of males that sired a litter. apvma.gov.au This high dose also led to prolonged pregnancy, a decrease in the number of live pups born, fewer implantation sites, reduced pup survival, and lower pup weights. apvma.gov.au Adult males at this dose also had lower prostate weights. apvma.gov.au The NOEL for these effects was 2.2 mg/kg bw/day. apvma.gov.au A subsequent two-generation study in rats showed decreased sperm motility in parental males. fsc.go.jp
Rabbit: A developmental toxicity study in rabbits identified a developmental malformation (lobular agenesis of the right lung). fsc.go.jp The No-Observed-Adverse-Effect-Level (NOAEL) in this study was 0.2 mg/kg bw/day. fsc.go.jp
This compound has been evaluated for its potential to cause genetic mutations and has been found to have no genotoxicity. fsc.go.jp An in vivo bone marrow micronucleus test in rats at oral doses up to 5000 mg/kg bw was negative. apvma.gov.au
An immunotoxicity study in female rats administered this compound in the diet for four weeks revealed immunosuppressive effects at a dose of 15 mg/kg bw/day. apvma.gov.au These effects included decreased activity and rough fur. apvma.gov.au The U.S. EPA also reported that the technical grade active ingredient caused immunosuppression in rats, with significant decreases in absolute (49%) and relative (41%) thymus weights in the high dose group. epa.gov The primary antibody response to sheep red blood cells (SRBC) was also significantly decreased. epa.gov These effects on the anti-SRBC response and thymus weight were reversible after a 28-day recovery period. epa.gov The NOEL in this study was 5 mg/kg/day. epa.gov
Endocrine System Effects
Available data from subchronic and developmental toxicity studies indicate that this compound does not have any endocrine effects epa.gov. The U.S. Environmental Protection Agency (EPA) is in the process of determining how it will address estrogenic and thyroid effects from pesticide residues in general, but current information specific to this compound does not suggest it acts as an endocrine disruptor epa.gov.
No Observed Adverse Effect Levels (NOAELs) and Lowest Observed Adverse Effect Levels (LOAELs)
Toxicological studies have established No Observed Adverse Effect Levels (NOAELs) and Lowest Observed Adverse Effect Levels (LOAELs) for this compound across various study types and species. The NOAEL is the highest dose at which no adverse effect was observed, while the LOAEL is the lowest dose at which an adverse effect was detected libretexts.orgtoxmsdt.com. These values are crucial for risk assessment.
Key findings from these studies are summarized in the table below.
| Study Type | Species | NOAEL | LOAEL | Basis for LOAEL |
| Developmental Toxicity | Rabbit | 0.2 mg/kg/day federalregister.gov | 0.4 mg/kg/day federalregister.govfederalregister.gov | Fetal effects including reduced body weight federalregister.govfederalregister.gov. |
| Developmental Toxicity | Rat | 1.77 mg/kg/day federalregister.gov | 8.06 mg/kg/day federalregister.gov | Decreased mean fetal body weights and reduced ossification federalregister.gov. |
| Chronic Toxicity | Rat | 0.7 mg/kg/day federalregister.gov | 7.0 mg/kg/day federalregister.gov | Decreased body weights, cataracts, and adverse effects on male reproductive organs federalregister.gov. |
| Immunotoxicity | Rat | 5 mg/kg/day federalregister.gov | 15 mg/kg/day federalregister.gov | Decreased primary antibody response and reduced thymus weights federalregister.gov. |
| 21-Day Dermal Toxicity | Rat | 1,000 mg/kg/day federalregister.gov | Not Determined | No significant treatment-related effects were observed at the highest dose tested federalregister.govfederalregister.gov. |
Potential for Human Exposure and Risk Assessment
Dietary Exposure
Human dietary exposure to this compound is expected to occur primarily through the consumption of treated agricultural products, such as apples, pears, and stone fruits (excluding cherries) federalregister.govfederalregister.gov.
Assessments conducted by regulatory bodies like the EPA utilize a conservative, Tier I approach, which assumes that 100% of crops are treated and contain residues at the maximum tolerance level federalregister.govfederalregister.gov. Even under these worst-case scenarios, dietary risk is considered to be low. Chronic dietary exposure is estimated to utilize a small fraction of the established safe intake level, known as the chronic Population Adjusted Dose (cPAD) or Reference Dose (RfD). The contribution from potential residues in drinking water is considered negligible federalregister.gov.
The table below presents the estimated chronic dietary exposure as a percentage of the safe intake level for various population subgroups.
| Population Subgroup | Chronic Dietary Exposure (% of RfD/cPAD) |
| U.S. Population (general) | 1.6% - 2.2% federalregister.govfederalregister.gov |
| All Infants (< 1 year old) | 10.1% federalregister.gov |
| Non-nursing Infants (< 1 year old) | 15.9% - 36.1% epa.govfederalregister.gov |
| Children (1-2 years old) | 10.5% federalregister.gov |
| Children (1-6 years old) | 11.19% epa.gov |
| Nursing Infants (< 1 year old) | 27.59% epa.gov |
Acute dietary exposure assessments have also been conducted. For a sensitive subpopulation (children 1-2 years old), a worst-case estimate using a developmental endpoint indicated that exposure could be marginally above the EPA's level of concern federalregister.gov. However, this was considered an exaggeration of risk as the toxicological endpoint used only occurred in utero federalregister.gov. For the general U.S. population, acute dietary exposure was well below the level of concern federalregister.gov.
Non-dietary Exposure (Occupational, Residential)
This compound is not registered for any residential uses federalregister.govfederalregister.gov. Consequently, non-occupational and non-dietary exposure for the general public, including children, is considered minimal to nonexistent epa.govfederalregister.govregulations.gov.
Occupational exposure is primarily limited to agricultural workers, such as mixers, loaders, and applicators, who may be exposed through dermal and inhalation routes epa.gov. However, studies have shown that the risks associated with these routes of exposure are minimal. A 21-day repeated-dose dermal toxicity study in rodents found no treatment-related signs of toxicity, and acute inhalation studies also showed no significant toxicity epa.gov.
Aggregate Risk Assessment
An aggregate risk assessment evaluates the total risk from a single chemical across all non-occupational exposure pathways, including food, drinking water, and residential uses canada.ca. For this compound, this assessment is limited to dietary sources (food and drinking water) because there are no residential applications federalregister.govpublications.gc.ca.
The EPA has reviewed the available scientific data and concluded that there is a reasonable certainty that no harm will result to the general population, or to infants and children, from the aggregate exposure to this compound residues federalregister.govregulations.gov. The aggregate exposure is not expected to exceed 100% of the acute or chronic Population Adjusted Dose (aPAD or cPAD) federalregister.gov. At present, the EPA has not made a finding that this compound shares a common mechanism of toxicity with any other substances, so cumulative effects are not considered in the risk assessment epa.govfederalregister.gov.
Environmental Toxicology
Research into the environmental fate and effects of this compound has been conducted to assess its potential impact on non-target organisms.
The compound is characterized as practically non-toxic to a range of species, including freshwater fish, aquatic invertebrates, mammals, and non-target insects like honey bees regulations.govregulations.gov. The risk to mammalian wildlife is considered minimal to nonexistent epa.gov. Furthermore, no significant adverse effects on non-target plants are expected from its prescribed use patterns epa.gov.
Conversely, this compound is classified as moderately toxic to avian species epa.govregulations.gov. Despite this, risk assessments that consider environmental exposure levels have concluded that there are minimal risks to non-target organisms, including birds, when the product is used according to label directions regulations.gov. Based on risk assessments, the EPA has determined that the labeled uses of this compound will have "No Effect" on threatened or endangered species regulations.govregulations.gov.
A summary of the ecotoxicological profile is provided in the table below.
| Organism Group | Toxicity Level |
| Avian (Birds) | Moderately Toxic epa.govregulations.gov |
| Mammals | Practically Non-toxic regulations.govregulations.gov |
| Freshwater Fish | Practically Non-toxic regulations.govregulations.gov |
| Aquatic Invertebrates | Practically Non-toxic regulations.govregulations.gov |
| Non-target Insects (Honey Bees) | Practically Non-toxic regulations.govregulations.gov |
| Plants | No significant toxicity expected epa.gov |
Toxicity to Aquatic Organisms (e.g., freshwater fish, invertebrates)
This compound is considered to be practically nontoxic to freshwater fish and invertebrates. epa.govapvma.gov.au Regulatory assessments conclude that the compound is not expected to cause adverse effects on these aquatic organisms under labeled use conditions. epa.gov
Table 1: Aquatic Toxicity of this compound
| Species | Common Name | Exposure Duration | Endpoint | Value (mg/L) | Toxicity Classification |
|---|---|---|---|---|---|
| Oncorhynchus mykiss | Rainbow Trout | 96 hours | LC₅₀ | 139 herts.ac.ukherts.ac.uk | Low |
| Oncorhynchus mykiss | Rainbow Trout | 21 days | NOEC | 139 herts.ac.uk | Low |
| Daphnia magna | Water Flea | 48 hours | EC₅₀ | 135 herts.ac.uk | Low |
Toxicity to Avian Species (e.g., northern bobwhite)
Studies indicate that this compound is moderately toxic to avian species. epa.govapvma.gov.au Acute toxicity (Tier I) tests conducted on the northern bobwhite (Colinus virginianus) yielded results that prompted the need for additional, more detailed risk assessments. epa.gov
Despite the "moderately toxic" classification from initial studies, a subsequent terrestrial risk assessment concluded that this compound is not expected to pose an unreasonable risk to bird species when users adhere to the directions on the product label. epa.gov However, to ensure the protection of wildlife, some product labels containing this compound are required to include a statement advising that the pesticide is moderately toxic to birds and that exposure should be avoided. epa.gov
Effects on Non-target Plants and Insects
Non-target Plants The use of this compound according to its proposed application patterns is not expected to cause significant toxicity to non-target terrestrial plants. epa.gov However, assessments have identified a potential hazard to certain non-target aquatic plants, such as algae and duckweed, particularly if direct overspray of a water body occurs. apvma.gov.au
Non-target Insects Due to the specific use pattern of this compound, the potential for exposure to non-target insects, including honeybees, is considered limited. epa.gov For this reason, dedicated studies on honeybees were not mandated. epa.gov To minimize risk, product labels for food-use applications explicitly state that the compound should only be applied after fruit set, a time when there would be no flowers to attract pollinating insects. epa.gov Further evaluations have indicated that this compound is very slightly toxic to honeybees and earthworms. apvma.gov.au
Potential for Groundwater Contamination
The potential for this compound to move into drinking water sources has been evaluated by regulatory bodies. epa.gov The compound is considered highly unlikely to contaminate groundwater resources. federalregister.gov This is attributed to its high sorption to soil, particularly clay particles, and its short half-life in both soil and water/sediment systems. federalregister.gov Studies have shown that the half-life of this compound in soils is brief, ranging from 0.6 to 4.3 days. federalregister.gov This rapid degradation, combined with its tendency to bind to soil, minimizes the risk of leaching into groundwater. federalregister.gov
Furthermore, the parent compound, aminoethoxyvinylglycine, is a naturally occurring substance produced by a common soil-borne bacterium of the Streptomyces species. epa.gov While pesticide use may increase environmental concentrations compared to natural levels, assessments have concluded that the potential exposures associated with this compound in water are below levels that would cause concern. epa.gov
Analytical Methodologies for Research and Quantification
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. eag.comsigmaaldrich.com It is a highly versatile, precise, and reproducible method, making it suitable for the analysis of compounds like Aviglycine (B1665843) hydrochloride. eag.comsielc.com The basic principle involves passing a sample dissolved in a "mobile phase" (a solvent) through a column containing a "stationary phase" (a porous solid support). eag.com The separation of analytes is achieved based on their differing affinities for the stationary and mobile phases. eag.com
In the context of Aviglycine hydrochloride analysis, a typical HPLC system would consist of a pump to move the mobile phase, an injector to introduce the sample, an analytical column for separation, and a detector to measure the separated components. nih.gov Reversed-phase columns, such as C8 or C18, are commonly used. eag.comnih.gov The choice of mobile phase, often a buffered solvent mixture, and its flow rate are optimized to achieve the best separation. sielc.comnih.gov Detection is frequently accomplished using a spectrophotometric detector (UV-Vis), which measures the absorbance of the analyte at a specific wavelength. eag.comnih.gov
Table 1: Example HPLC System Parameters
| Parameter | Specification |
| Column | Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm) nih.gov |
| Mobile Phase | Acetonitrile/Water with buffer (e.g., 0.5% H3PO4) sielc.com |
| Flow Rate | 0.8 - 1.0 mL/min sielc.comnih.gov |
| Detection | UV Spectrophotometry at ~200 nm sielc.com |
| Injection Volume | 20 µL nih.gov |
| Column Temperature | 38°C nih.gov |
For enhanced sensitivity and selectivity, HPLC can be coupled with a fluorescence detector (FLD). thaiscience.infomdpi.com This method is particularly useful for detecting compounds that are naturally fluorescent or can be made fluorescent through a chemical reaction (derivatization). mdpi.com The fluorescence detector measures the emission of light from the compound after it has been excited by light of a specific wavelength. thaiscience.info
The process for analyzing a non-fluorescent compound like this compound would involve a pre- or post-column derivatization step. A derivatizing agent that reacts with the amino acid structure of Aviglycine to form a fluorescent product is introduced. mdpi.com This approach significantly lowers the limit of detection (LOD) and limit of quantification (LOQ) compared to standard UV detection, allowing for the measurement of trace amounts of the compound. thaiscience.info
Validation is a critical process to ensure that an analytical method is suitable for its intended purpose, providing reliable, reproducible, and accurate data. researchgate.netresearchgate.net For this compound, this involves demonstrating the method's performance when analyzing various complex samples (matrices) such as plant tissues, soil, or water. The validation process assesses several key parameters. researchgate.netwoah.org
Selectivity/Specificity : The ability of the method to distinguish and quantify the analyte in the presence of other components in the sample matrix. researchgate.netresearchgate.net This is often verified by analyzing blank samples to check for interfering peaks at the analyte's retention time. nih.gov
Linearity : The method's ability to produce test results that are directly proportional to the concentration of the analyte within a given range. researchgate.net A calibration curve is generated, and the correlation coefficient (r²) is expected to be high (e.g., >0.998). thaiscience.info
Accuracy : The closeness of the test results obtained by the method to the true value. researchgate.net It is often determined by spiking a blank matrix with a known amount of the analyte and measuring the recovery. researchgate.net
Precision : The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings from a homogeneous sample. researchgate.net It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV%). nih.gov
Limit of Detection (LOD) : The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. researchgate.net
Limit of Quantitation (LOQ) : The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy. researchgate.net
Robustness : A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. routledge.com
Table 2: Example Validation Parameters for an HPLC Method
| Parameter | Acceptance Criteria | Example Finding |
| Linearity (r²) | ≥ 0.995 | 0.9996 gnest.org |
| Accuracy (Recovery %) | 80 - 120% | 85-105% thaiscience.info |
| Precision (RSD %) | ≤ 15% | < 10% nih.gov |
| LOD | Signal-to-Noise Ratio of 3:1 | 3.40 µg/kg thaiscience.info |
| LOQ | Signal-to-Noise Ratio of 10:1 | 11.35 µg/kg thaiscience.info |
Gas Chromatography for Ethylene (B1197577) Measurement
Since this compound is an inhibitor of ethylene biosynthesis, a primary method for assessing its activity is to measure the reduction in ethylene production. medchemexpress.com Gas Chromatography (GC) is the standard and most popular technique for the analysis and identification of gases like ethylene. iicbe.org The method separates volatile compounds in a gaseous mobile phase. A sample is injected into the GC, where it is vaporized and carried by a carrier gas (like helium or nitrogen) through a column. Different compounds travel through the column at different rates depending on their chemical properties, allowing for their separation. iicbe.org
For ethylene measurement, headspace GC is often employed. chromatographyonline.com A sample (e.g., fruit, plant tissue) is sealed in a vial and incubated, allowing volatile compounds like ethylene to accumulate in the headspace (the gas above the sample). A sample of this gas is then injected into the GC. chromatographyonline.com A flame ionization detector (FID) or a reduction gas detector (RGD) can be used for sensitive and selective detection of ethylene. iicbe.orgchromatographyonline.com This technique allows for the quantification of ethylene production at parts-per-billion (ppb) levels, making it highly suitable for studying the inhibitory effects of this compound. chromatographyonline.commdpi.com
Quantitative Polymerase Chain Reaction (qPCR) for Gene Expression Analysis
To understand the molecular mechanisms behind this compound's effects, researchers use Quantitative Polymerase Chain Reaction (qPCR), also known as real-time PCR (RT-qPCR). oaepublish.comnih.gov This technique is the "gold standard" for the rapid and robust analysis of gene expression. oaepublish.com It allows for the quantification of specific messenger RNA (mRNA) transcripts, providing insight into how a compound affects the activity of certain genes. nih.gov
In the context of Aviglycine's action, researchers would focus on the genes encoding the key enzymes in the ethylene biosynthesis pathway, such as ACC synthase (ACS) and ACC oxidase (ACO). The process involves:
RNA Extraction : Total RNA is extracted from control and Aviglycine-treated tissue samples.
Reverse Transcription : The extracted mRNA is converted into complementary DNA (cDNA) using the enzyme reverse transcriptase. nih.gov
qPCR Amplification : The cDNA is then used as a template in a PCR reaction with specific primers designed to amplify the target genes (e.g., ACS, ACO). A fluorescent dye (like SYBR Green) or a fluorescently labeled probe is included in the reaction, which allows the amount of amplified DNA to be monitored in real-time. oaepublish.comnih.gov
By comparing the level of gene expression in treated samples to untreated controls, researchers can determine if this compound alters the transcription of these key genes. researchgate.net
Spectrophotometric Assays (e.g., for enzyme activity)
Spectrophotometric assays are laboratory methods used to measure the activity of enzymes by detecting changes in light absorption. thermofisher.com These assays are essential tools for studying enzyme kinetics and inhibition. thermofisher.com To assess the direct effect of this compound, researchers can measure the activity of its target enzyme, ACC synthase.
A typical assay involves combining the enzyme, its substrate (S-adenosylmethionine), and the inhibitor (this compound) in a reaction mixture. The rate of the reaction—the conversion of the substrate to the product (ACC)—is monitored over time. This can be done directly if the product absorbs light differently from the substrate, or indirectly through a coupled enzyme assay. nih.gov In a coupled assay, the product of the first reaction is used as a substrate for a second enzyme, which in turn produces a colored or fluorescent compound that can be easily measured with a spectrophotometer. nih.gov By comparing the enzyme activity in the presence and absence of this compound, the inhibitory potency (e.g., IC₅₀ value) can be determined. nih.gov
Immunological Assays (e.g., for protein levels)
Immunological assays use antibodies to specifically detect and quantify proteins. These methods can determine if treatment with this compound affects the actual amount of a target protein, such as ACC synthase, in the tissue. Two common techniques are ELISA and Western Blotting.
Enzyme-Linked Immunosorbent Assay (ELISA) : This is a plate-based assay used for quantifying a specific protein. A sample extract is added to a well coated with a "capture" antibody that binds to the target protein. A second, "detection" antibody, which is linked to an enzyme, is then added. Finally, a substrate is introduced that the enzyme converts into a colored or fluorescent signal, the intensity of which is proportional to the amount of protein in the sample. usda.gov
Western Blotting : This technique is used to detect specific proteins in a sample. First, proteins from a sample extract are separated by size using gel electrophoresis. The separated proteins are then transferred to a membrane. The membrane is incubated with a primary antibody that specifically binds to the target protein. A secondary antibody, which is linked to an enzyme or fluorescent tag and binds to the primary antibody, is then used for detection. usda.gov This allows for the visualization of the target protein as a specific band on the membrane, providing information on its presence and relative abundance.
These assays provide complementary data to qPCR, indicating whether changes in gene expression translate to changes in the actual levels of the enzyme protein. usda.gov
Design and Synthesis of this compound Analogues
The development of analogues of this compound is a significant area of research, aimed at discovering new compounds with improved efficacy or different properties as ethylene biosynthesis inhibitors.
This compound functions as a competitive inhibitor of the enzyme 1-aminocyclopropane-1-carboxylate (ACC) synthase, a key enzyme in the ethylene biosynthesis pathway in higher plants kenyon.edunih.gov. The inhibitory action is attributed to specific structural features of the molecule. Research into analogues has highlighted the importance of the alpha-amino and beta-olefinic functional groups for competitively inhibiting ACC synthase google.com. The binding of this compound occurs near the enzyme's cofactor, pyridoxal-5'-phosphate (PLP), where its alpha-carboxylate group forms hydrogen bonds with PLP kenyon.edu. Understanding these structural requirements is crucial for designing new functional analogues that can effectively interact with the active site of the enzyme to delay postharvest ripening and other ethylene-dependent processes caymanchem.com.
A notable development in this area is the identification of L-trans-2-amino-4-(2-acetamidoethoxy)-3-butenoic acid, also known as N-acetyl aminoethoxyvinylglycine (N-acetyl AVG) google.comgoogle.com. This compound can be prepared through chemical synthesis from Aviglycine (AVG) or can be formed as a biosynthetic transformation product in plants google.comgoogle.com. N-acetyl AVG has been shown to inhibit ethylene production in fruits such as peaches google.com.
The core of its inhibitory action is believed to be the acetamide (B32628) group, which, in conjunction with the essential alpha-amino and beta-olefinic functional groups, allows it to competitively inhibit ACC synthase google.com. This discovery opens avenues for creating formulations that may include N-acetyl AVG alone or in combination with AVG to manage ethylene-related processes in various plants google.com. The terminal N-acetyl AVG has been identified as a significant metabolite of AVG in apples apvma.gov.au.
Integration of Omics Technologies (e.g., transcriptomics, proteomics, metabolomics)
The application of "omics" technologies offers a powerful approach to understanding the broader physiological and molecular impacts of this compound. These technologies, including transcriptomics, proteomics, and metabolomics, can provide a comprehensive view of the changes occurring within a plant at the gene, protein, and metabolite levels in response to treatment.
For instance, transcriptomics can be used to study changes in gene expression. A study on 'Huangguan' pears investigated the effects of AVG on the expression of genes related to core browning mdpi.com. The findings indicated that AVG treatment could down-regulate the expression of genes associated with this disorder, thereby delaying its onset mdpi.com. This type of analysis helps to elucidate the molecular mechanisms through which this compound exerts its effects beyond the direct inhibition of ACC synthase. While specific, large-scale proteomics and metabolomics studies on the effects of this compound are not extensively detailed in the available research, the integration of these approaches represents a critical future direction for a more holistic understanding of its mode of action and downstream effects.
Advanced Horticultural and Agricultural Applications
Ongoing research continues to refine the use of this compound in various horticultural and agricultural settings to optimize its benefits in managing fruit maturation, quality, and storage potential.
The effectiveness of this compound is highly dependent on the timing of application, the concentration used, and the specific crop. Research has focused on optimizing these parameters to achieve desired outcomes such as delaying harvest and improving fruit quality. For example, in 'Monroe' peaches, applying AVG at concentrations of 100 or 200 mg L⁻¹ 30 days before the commercial harvest was found to be effective ankara.edu.tr. In 'Gala' apples, applications at a full rate of 130 mg L⁻¹ three weeks before harvest were more effective at minimizing fruit drop than half-rate applications mdpi.com. Postharvest applications have also been explored, such as immersing 'Débora' tomatoes in solutions with concentrations up to 1,500 mg·L⁻¹ to delay ripening maxapress.commaxapress.com.
Table 1: Selected Application Protocols for this compound in Various Fruit Crops
| Crop | Cultivar | Application Timing | Concentration | Key Findings |
|---|---|---|---|---|
| Apples | 'Gala' | 3 weeks before harvest | 130 mg L⁻¹ | More effective at minimizing fruit drop than half-rate applications mdpi.com. |
| Pears | 'Huangguan' | 1 and 2 weeks before harvest | 200 mg L⁻¹ | Delayed fruit ripening and reduced core browning mdpi.com. |
| Peaches | 'Monroe' | 30 days before commercial harvest | 100 or 200 mg L⁻¹ | Delayed fruit maturity by 4-6 days and increased fruit size ankara.edu.tr. |
| Plums | 'Black Amber' | 2 weeks before estimated harvest | 100 and 200 mg L⁻¹ | Investigated effects on fruit color, firmness, and bioactive compounds researchgate.net. |
| Tomatoes | 'Débora' | Postharvest immersion for 5 min | 500, 1000, 1500 mg L⁻¹ | Delayed ripening and reduced respiration rate during storage maxapress.commaxapress.com. |
This compound has a significant impact on maintaining fruit quality during postharvest storage. Its primary effect of inhibiting ethylene production leads to several beneficial outcomes, including delayed ripening, reduced fruit softening, and the mitigation of certain storage disorders maxapress.comvalentbiosciences.com.
In numerous studies, treated fruits have demonstrated higher firmness at harvest and after periods of cold storage compared to untreated controls ankara.edu.trmdpi.comvalentbiosciences.com. For example, pre-harvest AVG treatments help retain firmness in apples during cold storage mdpi.com. In 'Huangguan' pears, AVG-treated fruit showed higher firmness, soluble solids content (SSC), and titratable acid (TA) content while exhibiting a lower ethylene production rate and core browning index mdpi.com. Similarly, postharvest treatment of 'Débora' tomatoes with AVG delayed softening and reduced the respiration rate maxapress.commaxapress.com. The application of this compound can also significantly reduce the incidence of watercore and stem-bowl cracking in apples valentbiosciences.com.
Table 2: Effects of this compound on Postharvest Quality Attributes
| Crop | Cultivar | Effect on Firmness | Effect on Respiration/Ethylene | Other Quality Impacts |
|---|---|---|---|---|
| Apples | 'Gala' | Retained fruit firmness during cold storage mdpi.com. | Not specified | Retarded postharvest fruit ripening, especially coloration mdpi.com. |
| Pears | 'Huangguan' | Higher firmness during storage mdpi.com. | Lower ethylene production rate mdpi.com. | Higher Soluble Solids Content (SSC) and Titratable Acidity (TA); lower core browning index mdpi.com. |
| Peaches | 'Monroe' | Firmer than control fruits ankara.edu.tr. | Decreased ethylene production and respiration rate ankara.edu.tr. | Increased fruit size and weight; delayed development of background color ankara.edu.tr. |
| Plums | 'Black Amber' | Firmness significantly decreased with AVG at the end of storage researchgate.net. | Not specified | Total phenolics and antioxidant activity were negatively impacted by one of the AVG treatments researchgate.net. |
| Tomatoes | 'Débora' | Minimized firmness loss maxapress.commaxapress.com. | Reduced respiration rate maxapress.commaxapress.com. | Delayed changes in external and internal chroma; stable titratable acidity at the highest dose maxapress.commaxapress.com. |
Advanced Research Directions and Future Perspectives for Aviglycine Hydrochloride
Aviglycine (B1665843) hydrochloride, primarily known for its role as an ethylene (B1197577) biosynthesis inhibitor in plants, presents several intriguing avenues for advanced research. Future investigations are poised to explore its broader biological activities, leverage computational modeling for deeper mechanistic insights, and navigate the complexities of its global regulation. These research directions could significantly expand the scientific understanding and potential applications of this compound.
Q & A
Q. What is the biochemical mechanism of Aviglycine hydrochloride as an ethylene biosynthesis inhibitor, and how is this mechanism validated experimentally?
this compound (C₆H₁₂N₂O₃·HCl) inhibits 1-aminocyclopropane-1-carboxylic acid (ACC) synthase, a key enzyme in ethylene biosynthesis. Methodologically, its inhibitory activity is typically validated via in vitro enzyme assays using purified ACC synthase and measuring ACC production via HPLC or spectrophotometric methods . For in vivo validation, researchers apply Aviglycine to plant tissues (e.g., flowers or fruits) and quantify ethylene emission using gas chromatography. Dose-response curves (e.g., 0.1–10 mM) and control groups (untreated or solvent-only) are critical to establish efficacy .
Q. What are the standard purity, solubility, and stability specifications for this compound in experimental settings?
Key physicochemical properties include:
Advanced Research Questions
Q. How can researchers optimize this compound application protocols in plant physiology studies to account for tissue-specific variability?
Optimization requires addressing:
- Dose-Response Relationships : Test concentrations from 0.1–10 mM in preliminary trials. For example, in cherry orchards, 100–200 ppm applications improved fruit set by 30% .
- Timing : Apply during early flowering to maximize ACC synthase inhibition.
- Delivery Method : Foliar sprays vs. root drenching may yield differing bioavailability; quantify tissue-specific uptake via LC-MS .
- Environmental Controls : Monitor temperature and humidity, as ethylene synthesis rates vary with these factors. Replicate experiments across growing seasons to validate robustness .
Q. How should contradictory findings regarding this compound’s efficacy in ethylene suppression across studies be methodologically addressed?
Contradictions often arise from:
- Variability in Model Systems : Ethylene pathways differ between species (e.g., Arabidopsis vs. cherries). Standardize models using genetic mutants (e.g., etr1 mutants) to isolate Aviglycine’s effects .
- Confounding Variables : Differences in application timing, solvent choice (e.g., water vs. DMSO), or light exposure. Use factorial experimental designs to isolate variables .
- Data Normalization : Express results as "% inhibition relative to untreated controls" rather than absolute values. Meta-analyses of published datasets can identify trends obscured by small sample sizes .
Q. What analytical strategies are recommended to distinguish this compound’s direct enzyme inhibition from off-target effects in complex biological systems?
- Competitive Binding Assays : Use radiolabeled ACC (e.g., ¹⁴C-ACC) to measure Aviglycine’s displacement efficacy in enzyme kinetics studies .
- Transcriptomic Profiling : RNA-seq of treated vs. untreated tissues identifies ethylene-responsive genes (e.g., ERF1, ACS6) to confirm pathway-specific activity .
- Pharmacological Rescue : Co-apply ethylene precursors (e.g., ACC) to test reversibility of inhibition. Failure to rescue suggests off-target effects .
Methodological Guidelines
- Experimental Reproducibility : Document batch-specific Aviglycine properties (e.g., lot number, purity certificates) and pre-treat equipment to avoid ethylene contamination (e.g., autoclave glassware) .
- Data Reporting : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to include raw datasets, statistical tests (e.g., ANOVA with Tukey post-hoc), and negative controls in supplementary materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
